molecular formula C11H15BrClNO3S B602961 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1246823-01-7

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B602961
CAS No.: 1246823-01-7
M. Wt: 356.66g/mol
InChI Key: DABWQIQDRMPRLT-UHFFFAOYSA-N
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Description

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a substituted phenyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine typically involves multiple steps. One common method starts with the bromination and chlorination of 4-methylphenyl compounds, followed by sulfonylation to introduce the sulfonyl group. The final step involves the reaction with 1-ethyl-2-hydroxyethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine: Unique due to its specific substitution pattern and combination of functional groups.

    (2-Bromo-4-methylphenyl)sulfonylamine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    (2-Chloro-4-methylphenyl)sulfonylamine: Lacks the bromine atom, potentially altering its chemical behavior.

Uniqueness

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1246823-01-7

Molecular Formula

C11H15BrClNO3S

Molecular Weight

356.66g/mol

IUPAC Name

2-bromo-5-chloro-N-(1-hydroxybutan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H15BrClNO3S/c1-3-8(6-15)14-18(16,17)11-5-10(13)7(2)4-9(11)12/h4-5,8,14-15H,3,6H2,1-2H3

InChI Key

DABWQIQDRMPRLT-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br

Origin of Product

United States

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